1,2,5-Oxadiazole-3-carboximidamide, 4-amino-N'-hydroxy-N-(phenylmethyl)-
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Overview
Description
1,2,5-Oxadiazole-3-carboximidamide, 4-amino-N’-hydroxy-N-(phenylmethyl)- is a heterocyclic organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound’s molecular formula is C_3H_5N_5O_2, and it has a molecular weight of 143.1 g/mol .
Preparation Methods
The synthesis of 1,2,5-oxadiazole-3-carboximidamide, 4-amino-N’-hydroxy-N-(phenylmethyl)- involves several steps. One common method involves the reaction of malononitrile with sodium nitrite and hydrochloric acid, followed by the addition of hydroxylamine hydrochloride and potassium hydroxide. The reaction is carried out under reflux conditions for 12 hours, resulting in a high yield of the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
1,2,5-Oxadiazole-3-carboximidamide, 4-amino-N’-hydroxy-N-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen chloride, sodium nitrite, hydroxylamine hydrochloride, and potassium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with acetamide at high temperatures can yield furazan derivatives .
Scientific Research Applications
This compound has several scientific research applications across different fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an inhibitor of phosphatidylinositol-3,4,5-trisphosphate binding to the PH domains, which are involved in PI3K signaling pathways . Additionally, it has been studied for its potential use in developing small molecule antagonists for various signaling pathways . In the industry, it is used in the synthesis of high-energy materials and other specialized chemicals .
Mechanism of Action
The mechanism of action of 1,2,5-oxadiazole-3-carboximidamide, 4-amino-N’-hydroxy-N-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, it can inhibit the binding of phosphatidylinositol-3,4,5-trisphosphate to the PH domains, thereby affecting the PI3K signaling pathways . This inhibition can lead to various downstream effects, including the modulation of immune cell activation and proliferation .
Comparison with Similar Compounds
1,2,5-Oxadiazole-3-carboximidamide, 4-amino-N’-hydroxy-N-(phenylmethyl)- can be compared with other similar compounds, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan . While both compounds contain oxadiazole rings, their structures and properties differ. The unique combination of the oxadiazole ring with the carboximidamide and hydroxy groups in 1,2,5-oxadiazole-3-carboximidamide, 4-amino-N’-hydroxy-N-(phenylmethyl)- gives it distinct chemical and biological properties . Other similar compounds include 4-amino-1,2,5-oxadiazole-3-carbonitrile and 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide .
Properties
Molecular Formula |
C10H11N5O2 |
---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
4-amino-N'-benzyl-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C10H11N5O2/c11-9-8(14-17-15-9)10(13-16)12-6-7-4-2-1-3-5-7/h1-5,16H,6H2,(H2,11,15)(H,12,13) |
InChI Key |
RDNDSCCANZUONG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=NON=C2N)NO |
Origin of Product |
United States |
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